Enhanced Cytotoxicity Against Myeloma Cells vs. Curcumin
In a direct head-to-head comparison, the 4-ethyl analog of curcumin demonstrated significantly greater potency in inhibiting the growth of myeloma cells compared to unmodified curcumin [1]. This suggests that the ethyl substitution on the curcumin scaffold directly contributes to an enhanced anti-proliferative effect.
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 2.93 µM |
| Comparator Or Baseline | Curcumin; IC50 = 8.78 µM |
| Quantified Difference | 3-fold lower IC50 (higher potency) |
| Conditions | Myeloma cell line; Direct cell counting method. |
Why This Matters
This demonstrates a quantifiable, 3-fold increase in potency, making ethyl curcumin a more effective tool for investigating anti-myeloma mechanisms where a stronger effect is desired.
- [1] Margono, S. A., et al. (2005). Structure and cytotoxic activity relationship of curcumin derivatives on Myeloma cells. CORE. View Source
